![molecular formula C26H46O3Si B15125365 14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol](/img/structure/B15125365.png)
14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[87002,705,7011,15]heptadecan-12-ol is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other pericyclic processes.
Introduction of Functional Groups: The tert-butyl(dimethyl)silyl and methoxy groups are introduced through selective silylation and methylation reactions, respectively.
Final Functionalization: The hydroxyl group at the 12th position is introduced via selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.) to maximize efficiency.
Purification: Employing techniques such as chromatography and recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the methoxy group would yield a hydroxyl group.
Aplicaciones Científicas De Investigación
14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol has several applications in scientific research:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s stability and functional groups make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the silyl group can enhance lipophilicity, facilitating membrane penetration.
Comparación Con Compuestos Similares
Similar Compounds
14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-one: Similar structure but with a ketone group instead of a hydroxyl group.
14-[Tert-butyl(dimethyl)silyl]oxy-8-hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of 14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol lies in its specific combination of functional groups and its pentacyclic core, which confer distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C26H46O3Si |
|---|---|
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
14-[tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol |
InChI |
InChI=1S/C26H46O3Si/c1-23(2,3)30(7,8)29-20-14-19(27)22-17-13-21(28-6)26-15-16(26)9-12-25(26,5)18(17)10-11-24(20,22)4/h16-22,27H,9-15H2,1-8H3 |
Clave InChI |
CWPPKHIKAOYONS-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C1(C3)C(CC4C2CCC5(C4C(CC5O[Si](C)(C)C(C)(C)C)O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


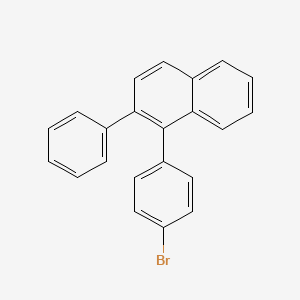
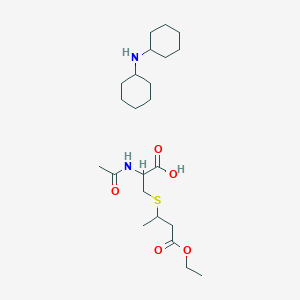
![10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
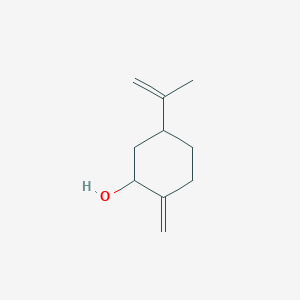
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one](/img/structure/B15125315.png)
![8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B15125323.png)
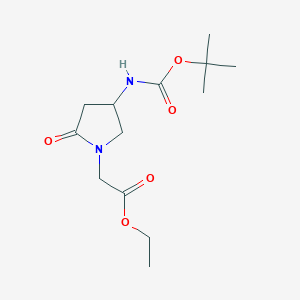
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15125331.png)
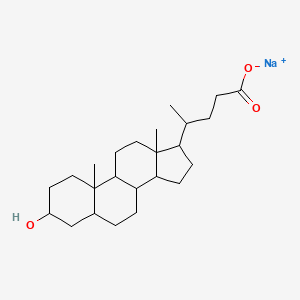
![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B15125338.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide](/img/structure/B15125347.png)
![2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid](/img/structure/B15125359.png)
![2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide](/img/structure/B15125362.png)
![Butanoic acid, 2,2-dimethyl-,1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester,[1S-[1a,3a,7b,8b(2S*,4S*),8ab]]-](/img/structure/B15125372.png)
